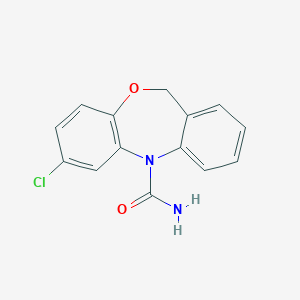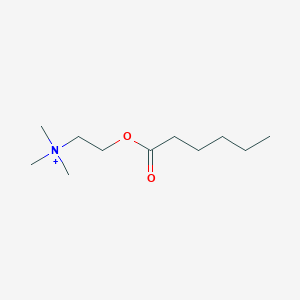
L-Valine hydrochloride
概要
説明
L-Valine hydrochloride is a compound with the molecular formula C5H12ClNO2 . It is a derivative of L-Valine, an essential amino acid that plays a crucial role in maintaining overall health and well-being . L-Valine is one of the 20 amino acids required for protein synthesis in the human body .
Synthesis Analysis
L-Valine hydrochloride monohydrate (VHM) has been synthesized and single crystals were grown by slow evaporation of its aqueous solution at a constant temperature (42 °C) . The crystal structure of VHM was redetermined by single crystal X-ray diffraction analysis .Molecular Structure Analysis
The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape .Physical And Chemical Properties Analysis
L-Valine hydrochloride has a molecular weight of 153.61 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 2 . The exact mass and monoisotopic mass are 153.0556563 g/mol .科学的研究の応用
Physicochemical Properties Research
L-Valine hydrochloride is used in the study of the physicochemical properties of amino acid molecular crystals . The compounds where molecules have different chirality are the focus of particular interest . This includes a study on the structural and electronic properties of crystalline L- and DL-valine within the framework of density functional theory including van der Waals interactions .
High-Pressure Studies
High-pressure studies make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains . L-Valine hydrochloride, being an amino acid, is used in these studies .
Optical Devices
The application of valine molecules in optical devices is quite interesting due to their different chirality . Two forms of valine have a wide field of application; therefore, their properties are investigated .
Nonlinear Optical Devices
L-Valine hydrochloride is used to improve the optical and dielectric functions of bis-thiourea cadmium chloride (BTCC) crystal to explore its exclusive utility for nonlinear optical devices . The prominent improvement in second harmonic generation (SHG) efficiency of BTCC due to the inhabitation of L-Valine has been established .
Dielectric Functions
The variation in dielectric loss and constant of pristine and LV doped BTCC crystal has been practically investigated within the range 35–90 °C . This shows the role of L-Valine hydrochloride in modifying the dielectric properties of materials .
Hardness Properties
Vickers microhardness test has been applied to ascertain the remarkable rise in hardness properties of BTCC in the presence of dopant L-Valine . This indicates the potential of L-Valine hydrochloride in enhancing the mechanical properties of materials .
作用機序
Target of Action
L-Valine is an essential amino acid that plays a crucial role in various biological processes . It is a key component of proteins and is involved in muscle growth and tissue repair . It also promotes mental vigor, muscle coordination, and calm emotions .
Mode of Action
L-Valine, as a branched-chain amino acid (BCAA), has stimulant activity . It is a precursor in the penicillin biosynthetic pathway .
Biochemical Pathways
L-Valine is involved in several biochemical pathways. It is a key player in the synthesis of proteins and is a precursor in the penicillin biosynthetic pathway . It is also known to inhibit the transport of Tryptophan across the blood-brain barrier . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Pharmacokinetics
It is known that l-valine is absorbed slowly and incompletely from the human gastrointestinal tract .
Result of Action
The action of L-Valine results in various physiological effects. It promotes muscle growth and tissue repair . It also promotes mental vigor, muscle coordination, and calm emotions . The lack of L-Valine may influence the growth of the body, cause neuropathic obstacles, and anemia .
Action Environment
The action of L-Valine hydrochloride can be influenced by various environmental factors. For instance, the synthesis of L-Valine hydrochloride crystals was achieved by slow evaporation of its aqueous solution at a constant temperature (42 °C)
Safety and Hazards
将来の方向性
L-Valine, the parent compound of L-Valine hydrochloride, has wide and expanding applications with a suspected growing market demand . Its applicability ranges from animal feed additive, ingredient in cosmetic and special nutrients in pharmaceutical and agriculture fields . Therefore, the future directions of L-Valine hydrochloride could be aligned with those of L-Valine.
特性
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBVOLWZWPMKR-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938605 | |
| Record name | Valine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine hydrochloride | |
CAS RN |
17498-50-9 | |
| Record name | L-Valine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17498-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-valine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of L-valine hydrochloride monohydrate?
A1: L-valine hydrochloride monohydrate (VHM) crystallizes in the orthorhombic system with the space group P212121. [, , ] The unit cell dimensions are: * a = 6.86 Å * b = 21.22 Å * c = 6.17 Å. []
Q2: What is the second harmonic generation efficiency of L-valine hydrochloride monohydrate?
A2: The second harmonic generation efficiency of VHM, as determined by the powder method, is 0.3 times that of potassium dihydrogen phosphate (KDP). []
Q3: How does the conformation of lysine in L-lysyl-L-valine hydrochloride differ from other peptide crystal structures?
A3: The lysine side chain in L-lysyl-L-valine hydrochloride adopts a g- g- tt conformation. This conformation, while observed in proteins, is unique and has not been previously found in peptide crystal structures. []
Q4: What happens to L-valine hydrochloride monohydrate upon irradiation?
A4: Irradiation of L-valine hydrochloride monohydrate leads to the formation of a protonated carboxyl radical anion. This anion forms due to the transfer of an amino proton from a neighboring NH3 group through intermolecular hydrogen bonding. [, ]
Q5: What insights did the neutron diffraction study of L-valine hydrochloride provide?
A5: The neutron diffraction study allowed for the precise location of all hydrogen atoms in the L-valine hydrochloride structure. [] This study also revealed a three-dimensional network of hydrogen bonds, with one O–H … Cl bond and three N–H … Cl bonds, contributing to the structure's stability. [] Furthermore, the study estimated the potential energy barrier for the torsional motion of the ammonium group to be significantly higher than that of the methyl groups, likely due to the influence of hydrogen bonding. []
Q6: What information can be obtained from 17O NMR studies of L-valine hydrochloride?
A6: Solid-state 17O NMR studies provide valuable information about the oxygen-17 chemical shielding (CS) and electric-field-gradient (EFG) tensors for α-COOH groups in L-valine hydrochloride. These studies help determine the influence of hydrogen bonding on the 17O NMR parameters. []
Q7: What are the applications of L-valine hydrochloride in material science?
A7: L-valine hydrochloride has been investigated as a potential nonlinear optical material due to its second harmonic generation properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)


